molecular formula C10H10O B1339990 1-Ethynyl-4-methoxy-2-methylbenzene CAS No. 74331-69-4

1-Ethynyl-4-methoxy-2-methylbenzene

Cat. No. B1339990
CAS RN: 74331-69-4
M. Wt: 146.19 g/mol
InChI Key: IETBNYUYILAKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-4-methoxy-2-methylbenzene is a compound that can be associated with a variety of chemical reactions and possesses distinct physical and chemical properties. It is related to substituted benzene derivatives and can be involved in complex formation, as well as in various synthetic and catalytic processes.

Synthesis Analysis

The synthesis of derivatives similar to 1-Ethynyl-4-methoxy-2-methylbenzene often involves cyclotrimerization reactions, as seen in the preparation of a methoxy-functionalized triaroylbenzene derivative . Additionally, the synthesis of platinum(ii) poly-yne polymers incorporating substituted diethynylbenzene derivatives indicates the versatility of ethynyl groups in forming polymers with varying substituents, which can affect their thermal stability and optical properties .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-lithio-2-methoxybenzene, has been determined using X-ray crystallography, revealing interactions such as Li−HC that influence the solid-state structure . Similarly, the structures of various methoxybenzene derivatives have been reported, showing planar molecules and hydrogen-bonded dimers with different packing arrangements in the solid state .

Chemical Reactions Analysis

Chemical reactions involving methoxybenzene derivatives can be quite diverse. For instance, reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems have been used to synthesize a range of compounds with high enantiomeric excess, indicating the potential for asymmetric synthesis . Moreover, the reaction of diazomethane with a trihydroxy-nitrobenzene derivative has led to unexpected products, demonstrating the complexity of reactions involving methoxy groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzene derivatives are influenced by their molecular structure. For example, the length of alkoxy chains in dialkoxy ethynylnitrobenzenes affects the crystal structures and intermolecular interactions, which in turn can influence their physical properties . The synthesis of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones showcases the structural modification of benzofuran ketones, which can lead to a wide range of compounds with different properties .

Scientific Research Applications

Electrochemical Properties

  • Electrosynthesis and Characterization : Polymers like 1-methoxy-4-ethoxybenzene have been studied for their electrochemical properties, where their solubility, molecular weight, and electrical conductivity were characterized. Such polymers show potential in electronic applications due to their defined polymeric structure and electrical properties (Moustafid et al., 1991).

Chemical Synthesis and Reactions

  • Inclusion Complex Formation : A derivative of 1,3,5-triaroylbenzene, structurally related to 1-Ethynyl-4-methoxy-2-methylbenzene, forms stable inclusion complexes with benzene, suggesting potential applications in host-guest chemistry and molecular recognition (Pigge et al., 1999).

  • Oxidation Kinetics : Studies on the kinetics of oxidation of compounds structurally similar to 1-Ethynyl-4-methoxy-2-methylbenzene, like 1-hydroxy-4-methoxybenzene, reveal insights into the reactivity and stability of these compounds, which are crucial for their application in synthetic chemistry (Pelizzetti et al., 1975).

Materials Science

  • Optical Properties of Alkoxy-Phenyleneethynylenes : Alkoxy-phenyleneethynylenes, related to 1-Ethynyl-4-methoxy-2-methylbenzene, have been synthesized and studied for their thermal stability and optical properties. These materials exhibit potential for applications in optoelectronics due to their unique emission properties (Amin et al., 2017).

Pharmacology and Biochemistry

  • Antibacterial Acylphloroglucinols : Compounds structurally related to 1-Ethynyl-4-methoxy-2-methylbenzene, isolated from the Hypericum genus, have shown anti-staphylococcal properties. Such research indicates the potential of these compounds in developing new antibacterial agents (Shiu & Gibbons, 2006).

  • /?utm_source=chatgpt).

Safety And Hazards

1-Ethynyl-4-methoxy-2-methylbenzene is classified as an eye irritant and skin sensitizer . It is recommended to handle it with personal protective equipment such as dust masks, eyeshields, and gloves .

Future Directions

1-Ethynyl-4-methoxy-2-methylbenzene may be used in the preparation of 5-chloro-3-[(4-methoxy-2-methylphenyl)ethynyl]pyridin-2-amine . This suggests potential applications in the synthesis of other complex organic compounds.

properties

IUPAC Name

1-ethynyl-4-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-4-9-5-6-10(11-3)7-8(9)2/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETBNYUYILAKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584120
Record name 1-Ethynyl-4-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-methoxy-2-methylbenzene

CAS RN

74331-69-4
Record name 1-Ethynyl-4-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-4-methoxy-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethynyl-4-methoxy-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Ethynyl-4-methoxy-2-methylbenzene
Reactant of Route 3
Reactant of Route 3
1-Ethynyl-4-methoxy-2-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-Ethynyl-4-methoxy-2-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-Ethynyl-4-methoxy-2-methylbenzene
Reactant of Route 6
1-Ethynyl-4-methoxy-2-methylbenzene

Citations

For This Compound
31
Citations
AK Alshamari - Russian Journal of Organic Chemistry, 2023 - Springer
… The click chemistry approach was utilized to synthesize 1,2,3-triazole derivatives from 1-ethynyl-4-methoxy-2-methylbenzene or 3-ethynylphenol and appropriate aromatic azides. The …
Number of citations: 0 link.springer.com
D Nandi, A Taher, RU Isalm… - Applied Organometallic …, 2019 - Wiley Online Library
… electron-donating groups substituted aromatic alkyne, such as, 1-ethynyl-4-nitrobenzene (2b), 1-ethynyl-4-methylbenzene (2c) and di-substituted 1-ethynyl-4-methoxy-2-methylbenzene …
Number of citations: 2 onlinelibrary.wiley.com
TC Leboho, SF van Vuuren, JP Michael… - Organic & Biomolecular …, 2014 - pubs.rsc.org
… Using 2-amino-3-iodo-5-chloropyridine (0.300 g, 1.19 mmol), 1-ethynyl-4-methoxy-2-methylbenzene (0.1740 g, 1.19 mmol), CuI (4.517 mg, 0.0237 mmol) and Pd(PPh 3 ) 4 (0.4068 g, …
Number of citations: 43 pubs.rsc.org
J Moeker, TS Peat, LF Bornaghi, D Vullo… - Journal of medicinal …, 2014 - ACS Publications
… The title compound 9f was prepared from 1-ethynyl-4-methoxy-2-methylbenzene (f) (78 μL, 0.54 mmol) according to General Procedure 2. Purification of the crude product by flash …
Number of citations: 100 pubs.acs.org
D Nandi, VK Perla, SK Ghosh, C Arderne, K Mallick - Scientific Reports, 2020 - nature.com
… Various di- and mono-substituted aromatic terminal alkynes, such as, 1-ethynyl-4-methoxy-2-methylbenzene (2d), 4-ethynyl-1-fluoro-2-methylbenzene (2e) and 1-ethynyl-4-…
Number of citations: 4 www.nature.com
S Sultana, SMB Maezono, MS Akhtar… - Advanced Synthesis …, 2018 - Wiley Online Library
… Treatment of 6-methyl-3-formylchromone (1 b) with 1-ethynyl-4-methoxy-2-methylbenzene (2 k) or 1-ethynyl-3,5-bis(trifluoromethyl)benzene (2 h) in wet acetonitrile at room temperature …
Number of citations: 16 onlinelibrary.wiley.com
M Kondo, M Hashimoto, S Miura… - Molecular Crystals and …, 2017 - Taylor & Francis
… (3.8 × 10 −4 mol) and copper iodide 0.14 g (7.5 × 10 −4 mol) and were dissolved in N2 purged triethylamine containing 0.77 g (5.3×10 −3 mol) of 1-ethynyl -4- methoxy 2-methylbenzene…
Number of citations: 3 www.tandfonline.com
YJW Shima, SH Kimc, YR Leea - academia.edu
A simple and efficient BF3∙ OEt2 mediated methodology for the construction of diverse 2-phenylpyridines bearing benzophenone moieties from readily available 3-formylchromones and …
Number of citations: 0 www.academia.edu
U Dutta - 2018 - scholar.archive.org
Innovation and technologies are the key parameter to define the socio-economic background of a nation. Development of natural sciences is one the major segments that boost up the …
Number of citations: 2 scholar.archive.org
PA Brookes, AGM Barrett - The Journal of Organic Chemistry, 2014 - ACS Publications
… 1-Ethynyl-4-methoxy-2-methylbenzene (456 mg, 3.12 mmol) in THF (7 mL) and i PrMgCl (1.56 mL, 3.12 mmol) were allowed to react to form the desired alkynyl Grignard, and enamino …
Number of citations: 9 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.